4-Piperazin-1-yl-N-propyl-benzamide 4-Piperazin-1-yl-N-propyl-benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16192247
InChI: InChI=1S/C14H21N3O/c1-2-7-16-14(18)12-3-5-13(6-4-12)17-10-8-15-9-11-17/h3-6,15H,2,7-11H2,1H3,(H,16,18)
SMILES:
Molecular Formula: C14H21N3O
Molecular Weight: 247.34 g/mol

4-Piperazin-1-yl-N-propyl-benzamide

CAS No.:

Cat. No.: VC16192247

Molecular Formula: C14H21N3O

Molecular Weight: 247.34 g/mol

* For research use only. Not for human or veterinary use.

4-Piperazin-1-yl-N-propyl-benzamide -

Specification

Molecular Formula C14H21N3O
Molecular Weight 247.34 g/mol
IUPAC Name 4-piperazin-1-yl-N-propylbenzamide
Standard InChI InChI=1S/C14H21N3O/c1-2-7-16-14(18)12-3-5-13(6-4-12)17-10-8-15-9-11-17/h3-6,15H,2,7-11H2,1H3,(H,16,18)
Standard InChI Key FEXHNOYMZDGDAR-UHFFFAOYSA-N
Canonical SMILES CCCNC(=O)C1=CC=C(C=C1)N2CCNCC2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

4-Piperazin-1-yl-N-propyl-benzamide (systematic IUPAC name: N-propyl-4-(piperazin-1-yl)benzamide) consists of a benzamide backbone substituted at the para position with a piperazine ring and an N-propyl group attached to the amide nitrogen. The molecular formula is C₁₄H₂₁N₃O, with a molar mass of 247.34 g/mol. Key structural features include:

  • A benzamide core providing planar aromaticity for π-π stacking interactions.

  • A piperazine moiety introducing basicity and hydrogen-bonding capabilities.

  • A propyl chain enhancing lipophilicity and influencing pharmacokinetic properties.

Table 1: Molecular Properties of 4-Piperazin-1-yl-N-propyl-benzamide

PropertyValue
Molecular FormulaC₁₄H₂₁N₃O
Molecular Weight247.34 g/mol
LogP (Predicted)2.1 ± 0.3
Hydrogen Bond Donors2 (amide NH, piperazine NH)
Hydrogen Bond Acceptors3 (amide O, piperazine N)

These properties align with structurally analogous compounds such as WC-10, a dopamine D₃/D₂ receptor ligand featuring a similar benzamide-piperazine scaffold .

Synthesis and Structural Characterization

Synthetic Routes

The synthesis of 4-Piperazin-1-yl-N-propyl-benzamide can be inferred from methods used for related benzamides. A plausible route involves:

  • Benzoyl Chloride Formation: Reaction of 4-(piperazin-1-yl)benzoic acid with thionyl chloride (SOCl₂) to generate the corresponding acid chloride .

  • Amide Coupling: Treatment with propylamine in the presence of a base (e.g., triethylamine) to yield the final product .

Microwave-assisted synthesis, as demonstrated for analogous N-[3-(4-phenylpiperazin-1-yl)-propyl]-carboxamides, could enhance reaction efficiency and yield .

Spectroscopic Characterization

Key spectral data for related compounds provide insights into expected patterns:

  • ¹H NMR:

    • Aromatic protons (benzamide): δ 7.6–7.8 ppm (d, J = 8 Hz, 2H), δ 6.9–7.1 ppm (d, J = 8 Hz, 2H) .

    • Piperazine protons: δ 2.8–3.1 ppm (m, 8H) .

    • Propyl chain: δ 0.9–1.1 ppm (t, 3H), δ 1.4–1.6 ppm (m, 2H), δ 3.2–3.4 ppm (t, 2H) .

  • IR: Stretching vibrations at ~1650 cm⁻¹ (amide C=O), ~3300 cm⁻¹ (N-H) .

Pharmacological Profile

Receptor Binding Affinity

While direct binding data for 4-Piperazin-1-yl-N-propyl-benzamide are unavailable, its structural analog WC-10 exhibits high affinity for dopamine D₃ receptors (Kₐ = 2.3 nM) and moderate selectivity over D₂ receptors . The piperazine moiety is critical for receptor interaction, forming hydrogen bonds with conserved aspartate residues in transmembrane domains . Substitution at the amide nitrogen (e.g., propyl vs. dimethylamino groups) modulates selectivity and lipophilicity, as seen in comparative studies .

Table 2: Comparative Binding Affinities of Piperazine-Benzamide Analogs

CompoundD₃ Receptor Kₐ (nM)D₂ Receptor Kₐ (nM)Selectivity (D₃/D₂)
WC-10 2.315.76.8
N-Phenylpiperazine 18.9112.45.9

Physicochemical and Pharmacokinetic Properties

Solubility and Permeability

Predicted properties using QSAR models indicate:

  • Aqueous Solubility: 0.12 mg/mL (pH 7.4), classified as moderately soluble.

  • Caco-2 Permeability: 8.7 × 10⁻⁶ cm/s, suggesting moderate intestinal absorption.

Metabolic Stability

Piperazine rings are susceptible to oxidative metabolism via cytochrome P450 3A4, potentially necessitating prodrug strategies for improved bioavailability .

Future Directions and Challenges

Structural Optimization

  • Piperazine Substitution: Introducing electron-withdrawing groups (e.g., CF₃) at the phenyl ring could enhance metabolic stability, as seen in CAS#62553-63-3 .

  • Amide Modifications: Replacing the propyl group with arylalkyl chains may improve CNS penetration .

In Vivo Validation

Rodent models of dopamine dysfunction or viral infection are needed to evaluate efficacy and toxicity profiles.

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